1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile

Descripción general

Descripción

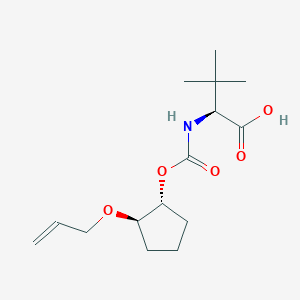

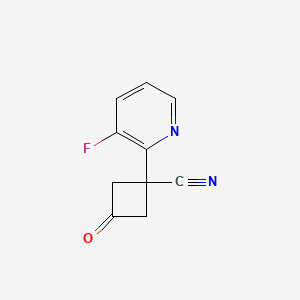

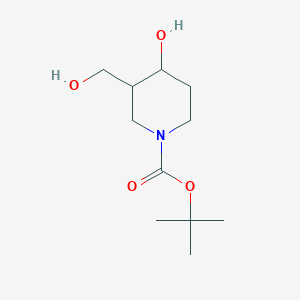

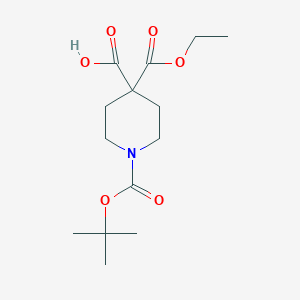

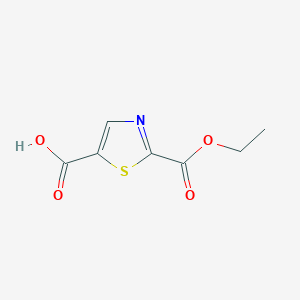

The compound “1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile” is a complex organic molecule. It contains a fluoropyridine group, which is a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) with a fluorine atom attached. It also contains a cyclobutane ring (a four-membered carbon ring) and a carbonitrile group (a carbon-nitrogen triple bond). Fluoropyridines are often used in pharmaceuticals and agrochemicals due to their unique physical, chemical, and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the fluoropyridine and cyclobutane rings, and the introduction of the carbonitrile group. Fluoropyridines can be synthesized using various methods, including the Balz-Schiemann reaction and the Umemoto reaction . The synthesis of cyclobutane derivatives can be achieved through [2+2] cycloaddition reactions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorine atom, the pyridine and cyclobutane rings, and the carbonitrile group would all contribute to its overall structure. The exact structure would need to be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The fluoropyridine group, the cyclobutane ring, and the carbonitrile group could all potentially participate in reactions. For example, fluoropyridines can undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions. The presence of the fluorine atom could enhance the stability of the compound and affect its reactivity .Aplicaciones Científicas De Investigación

Antiviral and Antimicrobial Activity

1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile derivatives show promising results in the field of antiviral and antimicrobial research. Compounds like bipyridine-3′0-carbonitrile derivatives have been evaluated for their cytotoxicity and activity against viruses like HSV1 (Herpes Simplex virus type 1) and HAV (Hepatitis A virus) (Attaby et al., 2006). Similarly, novel 4-pyrrolidin-3-cyanopyridine derivatives have shown significant antibacterial activity against a range of aerobic and anaerobic bacteria, demonstrating the versatility of these compounds in combating various microbial threats (Bogdanowicz et al., 2013).

Chemotherapeutic Potential

Research has also explored the use of these compounds in cancer treatment. For instance, new 3-cyanopyridines have been synthesized and evaluated for their antitumor activity, with some derivatives showing promising results against liver carcinoma cell lines (Abdel‐aziz et al., 2019). This indicates a potential for developing new chemotherapeutic agents based on these compounds.

Synthesis and Reactivity Studies

Several studies focus on the synthesis and reactivity of these derivatives, providing insights into their chemical properties and potential applications. For example, the synthesis of 3-Aminomethyl-3-fluoropiperidines highlights the compound's utility as a building block in medicinal chemistry (Van Hende et al., 2009). Other studies investigate the photocycloaddition of similar carbonitriles, which is crucial for understanding their behavior under various conditions and their potential use in more complex chemical syntheses (Schwebel & Margaretha, 2000).

Molecular Docking and Physical-Chemical Properties

Molecular docking studies and physical-chemical property analyses of these compounds provide further insights. For instance, crystal structure and spectroscopic analysis of pyridine derivatives have been conducted to understand their potential as inhibitors in various biological processes (Venkateshan et al., 2019). Understanding these properties is crucial for the development of new drugs and therapeutic agents.

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(3-fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O/c11-8-2-1-3-13-9(8)10(6-12)4-7(14)5-10/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZLXAQCGNKZLQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CC1(C#N)C2=C(C=CC=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-Iodo-2-(trifluoromethyl)phenyl]methanol](/img/structure/B1374284.png)

![N-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B1374287.png)